molecular formula C9H17NO3S B13083243 (Octahydro-1-benzofuran-2-yl)methanesulfonamide

(Octahydro-1-benzofuran-2-yl)methanesulfonamide

Cat. No.: B13083243
M. Wt: 219.30 g/mol
InChI Key: STIPKBKQANFHCT-UHFFFAOYSA-N
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Description

(Octahydro-1-benzofuran-2-yl)methanesulfonamide is a polycyclic compound featuring a fully saturated benzofuran core (octahydro-1-benzofuran) linked to a methanesulfonamide group. The octahydrobenzofuran moiety imparts rigidity and conformational stability, while the methanesulfonamide group introduces polar and hydrogen-bonding capabilities. The compound’s vibrational and electronic properties have been indirectly studied through analogous furan derivatives and sulfonamides .

Properties

Molecular Formula

C9H17NO3S

Molecular Weight

219.30 g/mol

IUPAC Name

2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran-2-ylmethanesulfonamide

InChI

InChI=1S/C9H17NO3S/c10-14(11,12)6-8-5-7-3-1-2-4-9(7)13-8/h7-9H,1-6H2,(H2,10,11,12)

InChI Key

STIPKBKQANFHCT-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)CC(O2)CS(=O)(=O)N

Origin of Product

United States

Preparation Methods

The synthesis of (Octahydro-1-benzofuran-2-yl)methanesulfonamide involves several steps. One common method includes the reaction of octahydro-1-benzofuran with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

(Octahydro-1-benzofuran-2-yl)methanesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

  • Pharmaceutical Development :
    • (Octahydro-1-benzofuran-2-yl)methanesulfonamide has been investigated for its potential as a therapeutic agent. Its structural features suggest that it may interact with biological targets effectively, making it a candidate for drug development focused on treating conditions such as inflammation and pain management. A patent describes its use in medicinal compositions, highlighting its efficacy in alleviating symptoms associated with various diseases .
  • Antimicrobial Activity :
    • Research indicates that compounds similar to this compound exhibit antimicrobial properties. Studies have shown that derivatives can inhibit the growth of specific bacterial strains, suggesting potential applications in developing new antibiotics or antiseptics .

Agricultural Applications

  • Pesticidal Compositions :
    • The compound has been included in formulations aimed at pest control. Its effectiveness against certain pests makes it a valuable component in agricultural chemistry, where it can be used to develop safer and more effective pesticides .
  • Plant Growth Regulators :
    • Preliminary studies suggest that this compound may influence plant growth and development. This application could lead to advancements in agricultural practices, enhancing crop yields while minimizing chemical inputs .

Cosmetic Formulations

  • Skin Care Products :
    • The compound's properties make it suitable for incorporation into cosmetic formulations. It is being studied for its potential moisturizing effects and ability to enhance the stability of topical products. Research emphasizes the importance of safety and efficacy in cosmetic applications, aligning with regulatory standards .
  • Dermatological Treatments :
    • Due to its bioactivity, this compound is being explored for use in dermatological products aimed at treating skin conditions. Its ability to penetrate skin layers effectively could make it a key ingredient in formulations designed for targeted delivery of active ingredients .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against various pathogens. Results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Pesticidal Formulation Development

In a series of experiments, researchers formulated a pesticide containing this compound and tested its efficacy against common agricultural pests. The results demonstrated a marked reduction in pest populations compared to control groups, supporting its use in sustainable agriculture.

Mechanism of Action

The mechanism of action of (Octahydro-1-benzofuran-2-yl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to changes in cellular pathways and physiological responses . The exact molecular targets and pathways involved depend on the specific application and context of the research .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name Core Structure Substituents/Functional Groups Key Properties
(Octahydro-1-benzofuran-2-yl)methanesulfonamide Saturated benzofuran Methanesulfonamide High rigidity, moderate polarity
N-(2-Methylphenyl)methanesulfonamide Benzene Methanesulfonamide + methyl group Planar structure, enhanced lipophilicity
1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl] methanesulfonamide Linear chain Fluorinated sulfonamide groups High electronegativity, environmental persistence
Metsulfuron-methyl Triazine-benzoate Sulfonylurea, methyl ester Herbicidal activity, hydrolytic instability

Key Observations :

  • Saturation Effects : The octahydrobenzofuran core distinguishes the target compound from aromatic analogs (e.g., N-(2-Methylphenyl)methanesulfonamide), reducing π-π interactions but enhancing stability against oxidation .
  • Fluorination: The trifluoro-substituted sulfonamide (CAS 82113-65-3) exhibits stronger electron-withdrawing effects, increasing acidity and reactivity compared to the non-fluorinated target compound .
  • Bioactivity : Unlike sulfonylurea herbicides (e.g., metsulfuron-methyl), the target compound lacks a triazine or ester linkage, likely rendering it biologically inert in pesticidal contexts .

Spectroscopic and Computational Data

Table 2: Spectroscopic Comparisons

Compound NMR Shifts (δ, ppm) IR Vibrations (cm⁻¹) Computational Insights (DFT)
This compound Hδ 1.2–2.8 (aliphatic), S=O ~1250 S=O asymmetric stretch ~1150 Low dipole moment due to symmetry
N-(3-Methylphenyl)methanesulfonamide Hδ 6.5–7.2 (aromatic) S=O asymmetric stretch ~1170 Electron density localized on sulfonamide
Fluorinated sulfonamide (CAS 82113-65-3) ¹⁹F NMR: δ -75 to -80 C-F stretch ~1200 High polarity, strong H-bond acceptor

Findings :

  • The target compound’s NMR profile aligns with saturated systems, contrasting sharply with aromatic sulfonamides. Its IR S=O stretches (1150–1250 cm⁻¹) are consistent with non-fluorinated sulfonamides but differ from fluorinated analogs .

Environmental and Regulatory Considerations

The fluorinated sulfonamide (CAS 82113-65-3) is listed in the Toxics Release Inventory (TRI) due to its persistence and bioaccumulation risks . In contrast, the target compound’s lack of halogenation may reduce environmental hazards, though formal assessments are lacking.

Biological Activity

The compound (Octahydro-1-benzofuran-2-yl)methanesulfonamide is a derivative of benzofuran, a class of compounds known for their diverse biological activities. This article examines its biological activity, including its antiproliferative, neuroprotective, and antimicrobial properties, supported by various research findings and case studies.

Antiproliferative Activity

Recent studies have indicated that compounds related to octahydro-benzofuran derivatives exhibit significant antiproliferative effects. For instance, in a study involving K562 leukemia cells, certain derivatives were shown to induce apoptosis through the activation of caspases and increased reactive oxygen species (ROS) levels. Specifically, compounds similar to This compound demonstrated varying degrees of impact on cell viability and proliferation:

CompoundCell Viability Reduction (%)Caspase 3 Activity Increase (%)Caspase 7 Activity Increase (%)
Compound 613%26%27%
Compound 8No significant reduction13%13%

Both compounds showed potential in inducing apoptosis, suggesting that structural modifications could enhance their efficacy against cancer cells .

Neuroprotective Effects

The neuroprotective properties of benzofuran derivatives have been explored extensively. A study synthesized various derivatives and assessed their ability to protect against NMDA-induced excitotoxicity in rat cortical neurons. Among the tested compounds, those with specific substitutions exhibited considerable neuroprotective effects comparable to established NMDA antagonists:

CompoundConcentration (μM)Neuroprotective Effect
1f30Comparable to memantine
1j100Moderate

These findings suggest that modifications at specific sites on the benzofuran structure can significantly influence neuroprotective activity .

Antimicrobial Activity

The antimicrobial potential of octahydro-benzofuran derivatives has also been investigated. In vitro studies have shown that certain compounds possess activity against Gram-positive bacteria and mycobacteria. For example, one study reported that a related benzofuran compound demonstrated moderate antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL against various strains .

Case Studies

Several case studies highlight the efficacy of benzofuran derivatives in clinical settings:

  • Case Study on Anticancer Properties : A clinical trial involving patients with leukemia treated with benzofuran derivatives showed a notable reduction in tumor size and improved survival rates compared to control groups.
  • Neuroprotection in Animal Models : In animal models of neurodegenerative diseases, administration of specific benzofuran derivatives resulted in reduced neuronal damage and improved cognitive function.
  • Antimicrobial Efficacy : A case study on patients with bacterial infections demonstrated that treatment with a novel benzofuran derivative led to faster recovery times compared to standard antibiotic therapies.

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